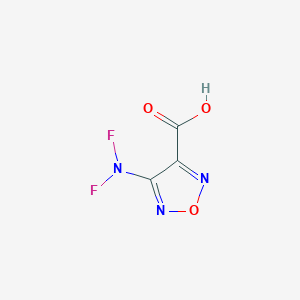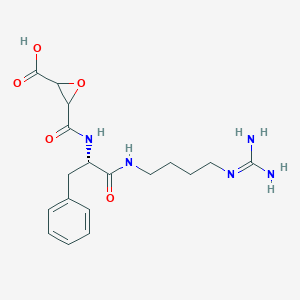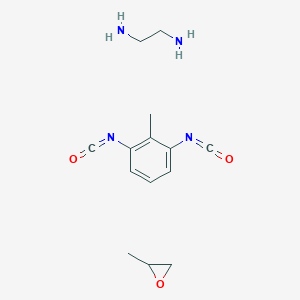
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane, also known as polyurethane, is a versatile polymer that has been widely used in various fields such as construction, automotive, and biomedical applications. Polyurethane is a synthetic polymer that is formed by the reaction of diisocyanates with polyols. The resulting material can be tailored to meet specific requirements such as hardness, flexibility, and biocompatibility.
作用机制
Polyurethane works by forming a strong bond with the surrounding tissue. The material can be designed to have different surface properties, which can affect the way it interacts with the surrounding tissue. For example, a hydrophilic surface can promote cell adhesion, while a hydrophobic surface can prevent bacterial adhesion.
Biochemical and Physiological Effects:
Polyurethane has been shown to have a minimal effect on the surrounding tissue. The material has been shown to be non-toxic and non-carcinogenic. Polyurethane has also been shown to have a minimal effect on the immune system, making it an ideal material for medical applications.
实验室实验的优点和局限性
Polyurethane has several advantages for use in lab experiments. The material is easy to mold and shape, making it ideal for creating custom shapes and sizes. Polyurethane is also easy to sterilize, making it ideal for use in sterile environments. However, 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be difficult to work with due to its sensitivity to moisture and temperature.
未来方向
There are several future directions for research on 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane. One area of research is the development of new 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane formulations that have improved mechanical properties and biocompatibility. Another area of research is the use of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane in regenerative medicine, where it can be used to create scaffolds for tissue engineering. Additionally, 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be used as a coating material for medical devices to improve their biocompatibility and reduce the risk of infection.
合成方法
The synthesis of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane involves the reaction of 1,2-ethanediamine, 1,3-diisocyanatomethylbenzene, and methyloxirane. The reaction is typically carried out in the presence of a catalyst and a blowing agent. The catalyst is used to speed up the reaction, while the blowing agent is used to produce a foam-like material. The resulting material can be molded into various shapes and sizes.
科学研究应用
Polyurethane has been extensively studied for its various applications in scientific research. It has been used as a scaffold material for tissue engineering, drug delivery, and wound healing. Polyurethane has also been used as a coating material for medical devices such as stents, catheters, and pacemakers. The material has been shown to have excellent biocompatibility, mechanical properties, and chemical resistance.
属性
CAS 编号 |
103051-65-6 |
|---|---|
产品名称 |
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane |
分子式 |
C14H20N4O3 |
分子量 |
292.33 g/mol |
IUPAC 名称 |
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H8N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;3-1-2-4/h2-4H,1H3;3H,2H2,1H3;1-4H2 |
InChI 键 |
CBIYHEVUZBOQQO-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |
规范 SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |
同义词 |
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




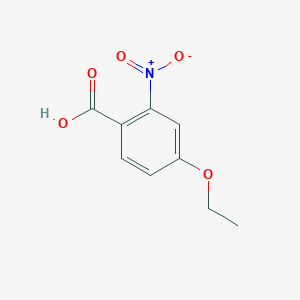


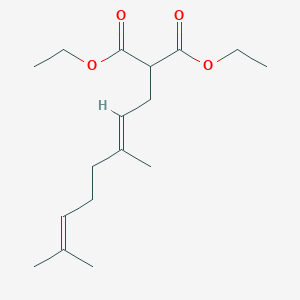
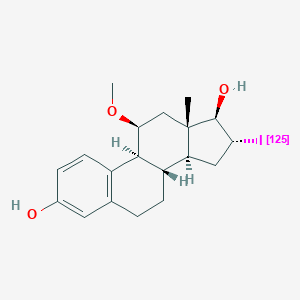


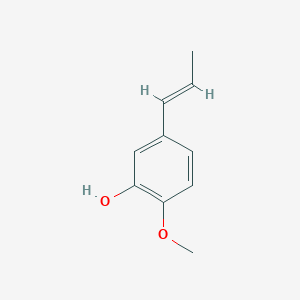
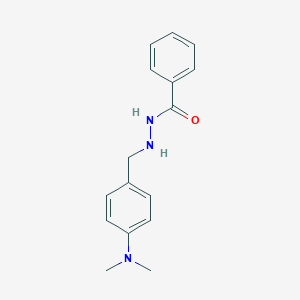
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

